3-Acetyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine core with an acetyl group at the 3-position and a keto group at the 2-position. Its molecular formula is C₁₀H₈N₂O₂, and it has a molecular weight of 188.18 g/mol . This compound belongs to a class of naphthyridines, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
-Acetyl-1,6-naphthyridin-2(1H)-one has been investigated for its potential to inhibit kinases, which are enzymes involved in various cellular processes, including cell growth, proliferation, and differentiation. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the ability of this compound and its derivatives to inhibit EGFR (Epidermal Growth Factor Receptor), a kinase implicated in several types of cancer. The research found that 3-Acetyl-1,6-naphthyridin-2(1H)-one exhibited moderate inhibitory activity against EGFR, suggesting its potential as a lead compound for further development of more potent and selective kinase inhibitors.
Another area of research for 3-Acetyl-1,6-naphthyridin-2(1H)-one is its potential antibacterial activity. A study published in "Archives of Pharmacy (Berlin)" evaluated the in vitro antibacterial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. The study demonstrated moderate antibacterial activity against some strains, suggesting the need for further investigation and structural modifications to improve its potency and develop it as a potential antibacterial agent.
Research indicates that 3-acetyl-1,6-naphthyridin-2(1H)-one exhibits significant biological activity:
Several methods have been developed for synthesizing 3-acetyl-1,6-naphthyridin-2(1H)-one:
3-Acetyl-1,6-naphthyridin-2(1H)-one has several notable applications:
Interaction studies involving 3-acetyl-1,6-naphthyridin-2(1H)-one have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 3-acetyl-1,6-naphthyridin-2(1H)-one. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,6-Naphthyridin-2(1H)-one | Naphthyridine | Lacks acetyl group; primarily studied for its basic properties. |
3-Hydroxy-1,6-naphthyridin-2(1H)-one | Hydroxynaphthyridine | Contains hydroxyl group; exhibits different biological activity. |
4-Acetyl-1,6-naphthyridin-2(1H)-one | Acetylated variant | Acetyl group at the 4-position; different reactivity and properties. |
The uniqueness of 3-acetyl-1,6-naphthyridin-2(1H)-one lies in its specific arrangement of functional groups and its resultant biological activities, making it a subject of interest for medicinal chemistry and pharmacology.